N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
CAS No.: 1329835-86-0
Cat. No.: VC0137547
Molecular Formula: C₂₀H₂₈D₅N₃O₃
Molecular Weight: 368.53
* For research use only. Not for human or veterinary use.
![N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 - 1329835-86-0](/images/no_structure.jpg)
Specification
CAS No. | 1329835-86-0 |
---|---|
Molecular Formula | C₂₀H₂₈D₅N₃O₃ |
Molecular Weight | 368.53 |
Introduction
Chemical Identity and Structure
Basic Identification
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, with the CAS number 1329835-86-0 (alternative CAS: 57460-41-0), is a deuterated derivative of the phenylurea compound family. Its molecular formula is C₂₀H₂₈D₅N₃O₃, with a molecular weight of 368.53 g/mol. The compound belongs to a class of deuterium-labeled pharmaceuticals, specifically designed for analytical and research purposes.
Structural Characteristics
The chemical structure features a urea linkage connecting a cyclohexyl group to a phenyl ring, which is further substituted with a [2-(tert-butyl)amino-3-hydroxypropoxy] moiety. The deuteration occurs specifically in the propoxy chain, where five hydrogen atoms are replaced with deuterium atoms . This strategic deuteration provides stability for mass spectrometric detection while preserving the chemical behavior of the original compound.
Chemical Identifiers and Notations
The compound can be uniquely identified through several standardized chemical notations:
Table 1: Chemical Identifiers of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
Identifier Type | Value |
---|---|
IUPAC Name | 1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea |
CAS Registry Number | 1329835-86-0 (alternative: 57460-41-0) |
Molecular Formula | C₂₀H₂₈D₅N₃O₃ |
Molecular Weight | 368.53 g/mol |
SMILES | [2H]C([2H])(NC(C)(C)C)C([2H])(O)C([2H])([2H])Oc1ccc(NC(=O)NC2CCCCC2)cc1 |
InChI | InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D |
Physical and Chemical Properties
Physical State and Appearance
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 typically exists as a solid powder at room temperature. Commercial preparations of this compound typically have a purity of greater than 95% as determined by HPLC analysis .
Solubility and Stability
While specific solubility data for this deuterated compound is limited in the available literature, it likely shares similar solubility characteristics with its non-deuterated analog. The compound contains both polar functional groups (hydroxyl, amino, urea) and nonpolar moieties (cyclohexyl, phenyl, tert-butyl), suggesting potential solubility in polar organic solvents such as methanol, ethanol, and DMSO.
Spectroscopic Properties
The deuterium labeling provides distinct spectroscopic properties compared to the non-deuterated version, particularly in mass spectrometry applications. The five deuterium atoms increase the molecular weight by approximately 5 Da compared to the non-deuterated compound, allowing clear distinction between the two in analytical settings.
Synthesis and Production
Synthetic Routes
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is synthesized as a byproduct during the preparation of labeled talinolol. The synthesis typically involves incorporation of deuterium atoms at specific positions in the propoxy chain, requiring specialized deuterium exchange reactions.
Applications in Analytical Chemistry
Internal Standard for Mass Spectrometry
The primary application of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of talinolol. As documented in pharmacokinetic studies, this deuterated compound compensates for matrix effects and variations in extraction efficiency, providing more accurate quantitative results .
Pharmacokinetic Studies
In a twin study examining the heritability of talinolol pharmacokinetics, researchers utilized talinolol-d5 as an internal standard for the quantification of talinolol in plasma samples. The study employed LC-MS/MS methodology with solid phase extraction, demonstrating the critical role of deuterated internal standards in achieving reliable pharmacokinetic data .
Table 2: Analytical Applications of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
Relevance to Deuterated Drug Development
General Principles of Deuteration in Pharmaceuticals
Deuterium modification has emerged as a valuable strategy in drug development to improve absorption, distribution, metabolism, and excretory (ADME) properties. The replacement of hydrogen atoms with deuterium atoms can affect the metabolic stability of compounds, potentially altering their pharmacokinetic profiles and reducing toxicity .
Kinetic Isotope Effect
The substitution of hydrogen with deuterium in N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 leverages the kinetic isotope effect, whereby the stronger carbon-deuterium bond (compared to carbon-hydrogen) can slow down metabolic processes that involve breaking these bonds. This property is particularly valuable in analytical applications where stability is essential for accurate quantification .
Comparison with Other Deuterated Compounds
While N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is primarily utilized as an analytical standard rather than a therapeutic agent, its development parallels broader trends in deuterated drug research. The FDA has approved deuterated medications such as deutetrabenazine (Austedo) for Huntington's disease, demonstrating the growing importance of deuterium in pharmaceutical science .
Research Findings on Talinolol and Related Studies
Twin Study on Talinolol Pharmacokinetics
A comprehensive study utilizing N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 as an internal standard investigated the heritability of talinolol pharmacokinetics in monozygotic and dizygotic twins. The research revealed significant variation in talinolol clearance (approximately ninefold) among healthy volunteers, with environmental factors explaining more variation than genetic factors .
Key Pharmacokinetic Parameters
The study provided detailed pharmacokinetic parameters for talinolol, measured using the deuterated internal standard:
Table 3: Pharmacokinetic Parameters of Talinolol Quantified Using N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
Parameter | Unit | Monozygotic Twins (Mean ± SD) | Monozygotic Twins (Median, Range) | Dizygotic Twins (Mean ± SD) | Dizygotic Twins (Median, Range) |
---|---|---|---|---|---|
Total clearance (Cl/F) | l/h | 43.6 ± 16.4 | 42.1 (15.8–139.6) | 34.8 ± 12.6 | 36.4 (16.7–70.9) |
AUC infinity | mg*min/l | 21.9 ± 10.7 | 19.8 (6.0–52.7) | 27.4 ± 10.7 | 23.0 (11.8–50.0) |
Central volume of distribution (V z) | l | 1115 ± 510 | 1006 (293–2549) | 889 ± 449 | 747 (302–2169) |
Maximum plasma concentration (C max) | μg/l | 94.3 ± 47.0 | 84.9 (23.3–258) | 124 ± 55.4 | 115 (51.9–269) |
Terminal elimination half life (t 1/2) | h | 13.3 ± 4.0 | 12.2 (7.9–30.0) | 11.9 ± 2.7 | 11.5 (7.2–18.1) |
These findings highlight the importance of accurate analytical methods using appropriate internal standards such as N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 for reliable pharmacokinetic assessments .
Comparison with Non-deuterated Analog
Structural Comparison
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 differs from its non-deuterated counterpart (N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea) only in the replacement of five specific hydrogen atoms with deuterium in the propoxy chain. The non-deuterated version has a molecular formula of C₂₀H₃₃N₃O₃ and a molecular weight of 363.49432 .
Analytical Advantages
The deuterated version offers significant advantages in analytical applications, particularly in mass spectrometry. The mass difference of approximately 5 Da enables clear distinction between the internal standard and the analyte, even in complex biological matrices. This distinction is crucial for accurate quantification in pharmacokinetic studies .
Table 4: Comparison of Deuterated vs. Non-deuterated Compounds
Property | N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 | N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea |
---|---|---|
Molecular Formula | C₂₀H₂₈D₅N₃O₃ | C₂₀H₃₃N₃O₃ |
Molecular Weight | 368.53 g/mol | 363.49 g/mol |
Primary Use | Internal standard in analytical methods | Precursor for talinolol synthesis |
Mass Spectrometry Profile | Shifted by ~5 Da | Base molecular ion |
Metabolic Stability | Potentially enhanced at deuterated positions | Standard metabolic profile |
Future Research Directions
Applications in Other Analytical Techniques
While currently primarily used in LC-MS/MS applications, the compound may find application in other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling provides distinct spectroscopic signatures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume